REACTION_CXSMILES
|
[Br:1][C:2]1C2C(=CC=CC=2)[C:5](Br)=[CH:4][CH:3]=1.Br[C:14]1[S:15][C:16]([Br:19])=[CH:17][CH:18]=1.BrC1C2C(C(Br)=C3C=1C=CC=C3)=CC=CC=2.[S:36]1C=CC=C1C1SC=CC=1.N1SN=C2C=CC=CC=12.[Br:55][C:56]1[C:64]2[C:60](=[N:61][S:62][N:63]=2)[C:59]([Br:65])=[CH:58][CH:57]=1.[Se].[Br:67][C:68]1[CH:77]=[CH:76][C:75]([Br:78])=[C:74]2[C:69]=1[N:70]=C(C1C=CC=CC=1)C(C1C=CC=CC=1)=[N:73]2>>[Br:19][C:16]1[S:15][C:14]([C:5]2[S:36][C:2]([Br:1])=[CH:3][CH:4]=2)=[CH:18][CH:17]=1.[Br:65][C:59]1[C:60]2[C:64](=[N:63][S:62][N:61]=2)[C:56]([Br:55])=[CH:57][CH:58]=1.[Br:67][C:68]1[C:69]([NH2:70])=[C:74]([NH2:73])[C:75]([Br:78])=[CH:76][CH:77]=1 |^3:65|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2N=C(C(=NC2=C(C=C1)Br)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1SN=C2C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=NSN=C21)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C=1SC(=CC1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C2=NSN=C21)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)Br)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |